Product packaging for 1,2-Dichloro-4-methyl-3-nitrobenzene(Cat. No.:)

1,2-Dichloro-4-methyl-3-nitrobenzene

Cat. No.: B13304941
M. Wt: 206.02 g/mol
InChI Key: GKWQFXNJOQXMLH-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-methyl-3-nitrobenzene ( 1803814-86-9) is an aromatic organic compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.02 g/mol . This compound is offered for research use as a chemical building block and synthetic intermediate. While specific applications for this isomer are not extensively documented in the public literature, its structure places it within a valuable class of substituted nitrobenzenes. Compounds with similar structures, such as 1,2-dichloro-4-nitrobenzene, are well-known intermediates in the synthesis of agrochemicals and dyes. In these contexts, the chlorine atoms on the benzene ring can be selectively displaced by nucleophiles. For instance, reactions with ammonia can yield substituted anilines, which are precursors to diazo dyes, while reactions with fluoride salts can produce halogenated intermediates used in herbicide production . Researchers may explore the reactivity of this compound in similar synthetic pathways, leveraging the presence of the methyl group to influence regioselectivity and the electronic properties of the ring system. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, as it requires storage sealed in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2NO2 B13304941 1,2-Dichloro-4-methyl-3-nitrobenzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-4-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWQFXNJOQXMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 1,2 Dichloro 4 Methyl 3 Nitrobenzene and Its Isomers

Strategic Approaches to Regioselective Nitration of Chlorinated Methylbenzenes

The introduction of a nitro group onto a chlorinated methylbenzene precursor is a critical step in the synthesis of 1,2-dichloro-4-methyl-3-nitrobenzene and its isomers. The challenge lies in controlling the position of nitration, which is influenced by the electronic and steric effects of the existing chloro and methyl substituents.

Direct Nitration via Mixed Acid Systems and Reaction Optimization

The direct nitration of dichlorotoluene isomers, such as 2,3-dichlorotoluene (B105489), is a common approach. This is typically achieved using a mixed acid system, a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. In the case of 2,3-dichlorotoluene, the methyl group is an activating, ortho-, para-director, while the chloro groups are deactivating, yet also ortho-, para-directing. The interplay of these effects, along with steric hindrance, determines the final isomer distribution. Nitration is expected to occur at positions activated by the methyl group and least hindered by the chloro groups.

A typical procedure involves the slow addition of 2,3-dichlorotoluene to a pre-cooled mixture of concentrated nitric and sulfuric acids. The reaction temperature is carefully controlled to prevent over-nitration and the formation of unwanted byproducts. After the reaction is complete, the mixture is quenched with ice water, and the crude product is separated.

EntryMolar Ratio (Substrate:HNO₃:H₂SO₄)Temperature (°C)Time (h)Major Isomer(s)Yield (%)
11:1.1:2.50-1022,3-Dichloro-6-nitrotoluene, 2,3-Dichloro-4-nitrotoluene~95
21:1.2:3.05-152.52,3-Dichloro-6-nitrotoluene, 2,3-Dichloro-4-nitrotoluene~96
31:1.05:2.0-5-532,3-Dichloro-6-nitrotoluene, 2,3-Dichloro-4-nitrotoluene~92

This table is a representation of typical results based on literature for similar nitration reactions. Actual yields and isomer ratios can vary based on specific experimental conditions.

Exploration of Alternative Nitrating Agents and Conditions

To improve regioselectivity and to utilize milder reaction conditions, alternative nitrating agents have been explored. Dinitrogen pentoxide (N₂O₅) is a powerful nitrating agent that can be used in aprotic solvents like dichloromethane (B109758), often leading to cleaner reactions and different isomer distributions compared to mixed acids icm.edu.plnih.gov. The use of N₂O₅ can enhance the formation of para-isomers due to its steric bulk serdp-estcp.milgoogle.com.

Research has also focused on solid acid catalysts, such as zeolites, in combination with nitric acid or other nitrating agents serdp-estcp.mil. Zeolites can offer shape selectivity, favoring the formation of isomers that can fit within their porous structure. This approach can significantly increase the yield of the desired para-isomer while minimizing the formation of other isomers serdp-estcp.mil.

Nitrating SystemSubstrateKey Advantage(s)Typical para:ortho Ratio
N₂O₅ in CH₂Cl₂Toluene (B28343)High selectivity, mild conditions, reduced acidic waste icm.edu.plnih.govCan be significantly higher than mixed acid
HNO₃ / Zeolite (H-ZSM-5)TolueneHigh para-selectivity, catalyst recyclability serdp-estcp.milUp to 4:1
Acyl nitrates / ZeoliteTolueneGood para-selectivityVariable, depends on acyl group and zeolite

Targeted Halogenation and Nitro-Group Introduction Sequences

An alternative to direct nitration of a pre-halogenated compound is the sequential introduction of the nitro and chloro groups. The order of these steps is crucial in determining the final product's isomeric identity.

Selective Chlorination of Methylnitrobenzene Precursors

This strategy involves the chlorination of a suitable methylnitrobenzene. The directing effect of the nitro group (meta-directing and deactivating) and the methyl group (ortho-, para-directing and activating) will guide the incoming chlorine atom. For instance, the chlorination of m-nitrotoluene can be directed to produce 2-chloro-5-nitrotoluene (B86962) with high selectivity google.com. This reaction often employs a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the chlorine molecule, making it more electrophilic.

A study on the catalytic chlorination of m-nitrotoluene using chlorine gas and a transition metal catalyst demonstrated high conversion and selectivity. The reaction was carried out by heating a mixture of m-nitrotoluene and the catalyst, followed by the introduction of chlorine gas. The selectivity for 2-chloro-5-nitrotoluene was reported to be as high as 96.2% google.com.

PrecursorChlorinating Agent/CatalystTemperature (°C)Major ProductSelectivity (%)
m-NitrotolueneCl₂ / FeCl₃55-602-Chloro-5-nitrotoluene95.9 google.com
m-NitrotolueneCl₂ / CuCl₂50-552-Chloro-5-nitrotoluene96.2 google.com

Integrated Multi-step Synthetic Routes to Dichloronitromethylbenzenes

The synthesis of a specific isomer like this compound often requires a multi-step approach to ensure the correct placement of all substituents. The choice of the starting material and the sequence of reactions are critical.

One plausible synthetic route could start with the nitration of o-xylene (B151617) to yield 3-nitro-o-xylene. Subsequent selective chlorination could then introduce the two chlorine atoms at the desired positions. The directing effects of the methyl and nitro groups would need to be carefully considered at each chlorination step.

Another example is the synthesis of 1-chloro-2-methyl-4-nitrobenzene, an isomer of the target compound. An efficient route starts from 4-chloroaniline (B138754) mdpi.comresearchgate.netresearchgate.net. The amino group is first oxidized to a nitro group using a reagent like peroxytrifluoroacetic acid. The resulting 1-chloro-4-nitrobenzene (B41953) then undergoes a Friedel-Crafts alkylation with methyl iodide in the presence of anhydrous aluminum chloride to introduce the methyl group, yielding the final product mdpi.comresearchgate.netresearchgate.net.

Synthetic Route to 1-Chloro-2-methyl-4-nitrobenzene mdpi.comresearchgate.netresearchgate.net

Oxidation of 4-chloroaniline: 4-chloroaniline is treated with peroxytrifluoroacetic acid in dichloromethane to yield 1-chloro-4-nitrobenzene.

Friedel-Crafts Alkylation: The resulting 1-chloro-4-nitrobenzene is reacted with methyl iodide and anhydrous aluminum chloride to afford 1-chloro-2-methyl-4-nitrobenzene.

Advanced Separation and Purification Techniques for Isomeric Mixtures

The synthesis of dichloronitromethylbenzenes often results in a mixture of isomers with very similar physical properties, making their separation a significant challenge. Advanced separation and purification techniques are therefore essential to isolate the desired isomer in high purity.

Fractional crystallization is a widely used technique that exploits differences in the solubilities and melting points of the isomers. For instance, in a process for purifying 1,2-dichloro-4-nitrobenzene from its isomeric mixture with 1,2-dichloro-3-nitrobenzene, the concentration of sulfuric acid in the reaction medium is adjusted to selectively crystallize the desired isomer google.com. This principle can be adapted for the separation of dichloronitrotoluene isomers.

Melt crystallization is another powerful technique for separating isomers. This method involves partially melting the solid mixture and then slowly cooling it to allow for the crystallization of one isomer in a purer form. A patent describes the separation of mixed dichlorotoluene isomers by coupling rectification with multi-stage melt crystallization to achieve purities of over 99.5% google.com. This technique is particularly advantageous as it avoids the use of solvents researchgate.net.

Preparative high-performance liquid chromatography (HPLC) offers a high-resolution separation method for complex isomeric mixtures. By selecting the appropriate stationary and mobile phases, it is possible to achieve baseline separation of isomers that are difficult to separate by other means lcms.czchromatographytoday.comnsf.gov. This technique is particularly useful for obtaining highly pure samples for analytical and research purposes, although it may be less scalable for industrial production compared to crystallization methods.

TechniquePrincipleApplicability to DichloronitromethylbenzenesAdvantages
Fractional CrystallizationDifferences in solubility and melting points in a specific solvent system google.comgoogle.com.High, by carefully selecting solvents and temperature profiles.Scalable, cost-effective for large quantities.
Melt CrystallizationDifferences in melting points and crystal lattice energies google.comresearchgate.net.Highly effective for isomers with sufficient melting point differences.Solvent-free (green chemistry), can achieve high purity researchgate.net.
Preparative HPLCDifferential partitioning between a stationary and a mobile phase lcms.czchromatographytoday.com.Excellent for separating complex mixtures with very similar properties.High resolution and purity, adaptable to various isomer types chromatographytoday.comnsf.gov.

Fractional Crystallization Methodologies for Dichloronitrobenzene Isomers

Fractional crystallization remains a powerful technique for the separation of isomers on an industrial scale, leveraging differences in solubility and melting points. The separation of dichloronitrobenzene and dichloronitrotoluene isomers relies on the careful selection of solvents and precise temperature control to selectively crystallize the desired isomer from a mixture.

The process is governed by the solid-liquid phase equilibrium of the isomer mixture. Upon cooling a molten mixture of isomers, the component with the highest melting point and lowest solubility in the mother liquor will crystallize first. google.com For instance, in mixtures of chloronitrobenzene isomers, cooling the mixture to a specific temperature, such as 14°C, can lead to the crystallization of the p-isomer, which can then be removed. google.com The remaining mother liquor, now enriched in the other isomers, can be subjected to further processing, such as distillation, followed by another crystallization step to isolate a different isomer. google.com

The efficiency of fractional crystallization is highly dependent on the solvent system and the cooling rate. A slow cooling rate is crucial to allow for the formation of pure crystals, preventing the entrapment of impurities. google.com The choice of solvent can significantly alter the solubility of the different isomers, thereby enhancing the separation factor. While specific data for this compound is proprietary, the principles applied to similar compounds like nitrotoluene and chloronitrobenzene isomers are directly applicable. For nitrotoluene isomers, crystallization at -15°C has been used to partially separate the para-isomer from a mixture. sciencemadness.org

Isomer TypeSeparation PrincipleKey Process ParametersTypical Application Example
Positional Isomers (e.g., ortho, para)Differences in melting point and solubility in a given solvent.Solvent choice, cooling rate, final temperature, agitation.Separation of p-nitrotoluene from o-nitrotoluene by cooling a molten mixture. google.com
DiastereomersDifferential solubility of diastereomeric salts or derivatives.Choice of resolving agent, solvent system, temperature.Separation of diastereoisomers of a calcium antagonist by crystallization of their hydrochlorides. nih.gov
Table 1: Principles of Fractional Crystallization for Isomer Separation.

Preparative Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry) for Isolation and Purity Assessment

For high-purity applications and the isolation of research quantities, preparative chromatography offers superior resolution compared to fractional crystallization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for both the separation of complex isomer mixtures and the assessment of purity.

High-Performance Liquid Chromatography (HPLC) Preparative HPLC is a scalable liquid chromatography method used to isolate and purify compounds. sielc.comwarwick.ac.uk The separation is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase. For substituted aromatic positional isomers, which often have very similar chemical and physical properties, reversed-phase HPLC is a common and effective technique. rsc.org

In a typical preparative HPLC method for dichlorobenzene isomers, a C18 column might be used with a mobile phase consisting of acetonitrile (B52724) and water. sielc.comrsc.org By carefully optimizing the mobile phase composition and flow rate, baseline separation of isomers can be achieved. The separated isomers are detected as they elute from the column, and fractions corresponding to each pure compound are collected. This technique is particularly valuable for isolating minor isomers or impurities that are difficult to remove by crystallization.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a premier analytical technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound and its isomers, GC is used to separate the components of the mixture in a capillary column. epa.gov The separated compounds then enter a mass spectrometer, which provides detailed structural information, allowing for unambiguous identification.

EPA Method 8091, for example, outlines GC conditions for detecting nitroaromatics using capillary columns and electron capture or nitrogen-phosphorus detectors. epa.gov For complex mixtures where isomers co-elute on a primary column, a second column with a dissimilar stationary phase or GC-MS analysis is required for confirmation. epa.gov While GC-MS is primarily an analytical tool for purity assessment, preparative-scale gas chromatography can be used for the isolation of small quantities of highly pure isomers.

TechniquePrinciple of SeparationTypical Stationary PhaseTypical Mobile Phase/Carrier GasPrimary Use
Preparative HPLCDifferential partitioning between stationary and liquid mobile phases.C18, Phenyl, Cyano, Metal-Organic Frameworks (MOFs). rsc.orgAcetonitrile/Water, Methanol/Water mixtures. sielc.comIsolation and purification of gram-to-kilogram quantities. warwick.ac.uk
GC-MSDifferential partitioning between stationary and gas mobile phases, followed by mass-based detection.DB-5MS, or other nonpolar to mid-polar phases. semanticscholar.orgHelium, Hydrogen.Purity assessment and identification of trace impurities. epa.govresearchgate.net
Table 2: Comparison of Preparative Chromatographic Techniques.

Green Chemistry Principles in the Synthesis of this compound

The traditional nitration of aromatic compounds using a mixture of concentrated nitric and sulfuric acids is effective but environmentally problematic due to the use of corrosive acids and the generation of significant acidic waste. sibran.ru Green chemistry seeks to address these issues by developing more sustainable synthetic routes. msu.edursc.org

Key principles of green chemistry applicable to the synthesis of this compound include:

Catalysis: Replacing stoichiometric reagents like sulfuric acid with recyclable solid acid catalysts can dramatically reduce waste. semanticscholar.org Solid acids such as zeolites (e.g., H-Beta), niobic acid, and supported catalysts (e.g., sulfuric acid on silica (B1680970) gel) can facilitate the formation of the nitronium ion, similar to sulfuric acid, but are easily separated from the reaction mixture and can often be regenerated and reused. researchgate.netresearchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. semanticscholar.org Catalytic routes inherently improve atom economy over traditional methods that require large amounts of auxiliary reagents.

Use of Safer Solvents and Auxiliaries: The search for alternatives to hazardous solvents is a major focus. While many nitrations are performed in the acid mixture itself, some processes use halogenated solvents. Research into using ionic liquids or solvent-free conditions presents a greener alternative. researchgate.net

Waste Prevention: It is better to prevent waste than to treat it after it has been created. msu.edu The use of solid acid catalysts eliminates the need for neutralization of large quantities of spent sulfuric acid, thus preventing the formation of sulfate (B86663) waste streams. researchgate.net

For the nitration of toluene and its derivatives, solid acid catalysts have shown promise not only in reducing waste but also in influencing the regioselectivity of the reaction. researchgate.netignited.in For example, the shape-selective properties of zeolite pores can favor the formation of the para isomer over the ortho isomer. researchgate.netresearchgate.net While specific research on 3,4-dichlorotoluene (B105583) nitration using these green methods is less common in open literature, the principles and catalysts developed for toluene nitration are highly relevant and represent the future direction for the synthesis of this compound. google.comuliege.be

Elucidation of Chemical Reactivity and Transformation Pathways of 1,2 Dichloro 4 Methyl 3 Nitrobenzene

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) in 1,2-dichloro-4-methyl-3-nitrobenzene is a prominent reaction pathway due to the presence of the strongly electron-withdrawing nitro group, which activates the benzene (B151609) ring towards nucleophilic attack. libretexts.org This process typically occurs via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. quizlet.comlibretexts.org

Investigation of Regioselectivity and Site Specificity in SNAr Processes

The regioselectivity of SNAr reactions on this compound is dictated by the positions of the substituents on the aromatic ring. The nitro group at the C-3 position strongly influences which of the two chlorine atoms is displaced. For an SNAr reaction to proceed efficiently, the leaving group must be positioned ortho or para to a potent electron-withdrawing group. libretexts.orgquizlet.com This positioning allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. quizlet.com

In the case of this compound:

The chlorine atom at the C-2 position is ortho to the C-3 nitro group.

The chlorine atom at the C-1 position is meta to the C-3 nitro group.

When a nucleophile attacks the carbon at the C-2 position, the resulting negative charge can be delocalized onto the nitro group through resonance. This stabilization is not possible if the nucleophilic attack occurs at the C-1 position, which is meta to the nitro group. libretexts.org Consequently, nucleophilic attack and subsequent displacement of the chlorine atom occur with high regioselectivity at the C-2 position.

Table 1: Regioselectivity in the SNAr Reaction of this compound.
Position of Chlorine Leaving GroupRelation to Nitro Group (at C-3)Intermediate StabilityReactivity towards SNAr
C-2OrthoHigh (Resonance-stabilized by NO2 group)Favored Site of Substitution
C-1MetaLow (No direct resonance stabilization by NO2 group)Disfavored Site of Substitution

Mechanistic Studies of Halogen Displacement by Various Nucleophiles

The displacement of the C-2 chlorine atom proceeds through the well-established SNAr addition-elimination mechanism. libretexts.org The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine at the C-2 position. libretexts.org This forms a tetrahedral Meisenheimer complex, where the aromaticity of the ring is temporarily broken. libretexts.org In the second step, the aromatic system is restored by the elimination of the chloride ion, which acts as the leaving group.

A variety of nucleophiles can be employed in this reaction, leading to a diverse range of substituted products. Common nucleophiles include:

Alkoxides (e.g., sodium methoxide): These reactions yield alkoxy derivatives. The attack by the methoxide (B1231860) ion generates a resonance-stabilized anionic intermediate. quizlet.com

Amines: Primary and secondary amines react to form N-substituted aniline (B41778) derivatives.

Thiols: Thiolates are effective nucleophiles that can displace the chlorine to form thioethers.

Addition Step: A nucleophile adds to the C-2 carbon, forming a resonance-stabilized Meisenheimer complex.

Elimination Step: The chloride ion is expelled, and the aromaticity of the ring is regenerated, yielding the final substitution product.

Influence of Nitro and Chloro Substituents on SNAr Kinetics and Thermodynamics

The kinetics and thermodynamics of the SNAr reaction are significantly influenced by the electronic properties of the substituents on the benzene ring. nih.gov

Nitro Group (-NO2): As a powerful electron-withdrawing group, the nitro group at C-3 is the primary activating group for this reaction. It greatly increases the rate of nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance and inductive effects. libretexts.orgquizlet.com This stabilization lowers the activation energy of the rate-determining addition step, thereby accelerating the reaction. libretexts.org The presence of nitro groups ortho or para to the leaving group can increase the reaction rate by factors of many millions. libretexts.org

Chloro Substituents (-Cl): The chlorine atoms have a dual role. Firstly, one acts as the leaving group. Secondly, both chlorine atoms exert an inductive electron-withdrawing effect, which further depletes the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. quora.com

Methyl Group (-CH3): The methyl group at C-4 is an electron-donating group. It slightly deactivates the ring towards nucleophilic attack by pushing electron density into the ring system. However, this deactivating effect is minor compared to the powerful activating effect of the nitro group.

The interplay of these electronic effects results in a molecule that is highly activated for SNAr at the C-2 position.

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

While activated for nucleophilic substitution, the electron-deficient nature of the this compound ring makes it generally deactivated towards electrophilic aromatic substitution (EAS). The reaction is slower than that of benzene itself, and the regiochemical outcome is determined by the cumulative directing effects of the four existing substituents. libretexts.orgstackexchange.com

Directing Effects of Existing Substituents on Incoming Electrophiles

Each substituent on the ring directs incoming electrophiles to specific positions, based on whether it is an activating or deactivating group and its ortho-, para-, or meta-directing nature. stackexchange.com

Methyl Group (-CH3 at C-4): This is an activating, ortho-, para-directing group. savemyexams.com It directs incoming electrophiles to the C-3 and C-5 positions (ortho) and the C-1 position (para). Since C-1 and C-3 are already substituted, it primarily directs towards C-5 .

Chloro Groups (-Cl at C-1 and C-2): Halogens are deactivating yet ortho-, para-directing. quora.com

The C-1 chlorine directs to C-2 (ortho, substituted), C-6 (ortho), and C-5 (para). It therefore directs towards C-5 and C-6 .

The C-2 chlorine directs to C-1 and C-3 (ortho, substituted) and C-6 (para). It therefore directs towards C-6 .

Nitro Group (-NO2 at C-3): This is a strongly deactivating, meta-directing group. savemyexams.com It directs incoming electrophiles to the C-1 (meta, substituted) and C-5 (meta) positions. It therefore directs towards C-5 .

Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution.
Substituent (Position)TypeDirecting EffectFavored Position(s) for Substitution
-CH3 (C-4)ActivatingOrtho, ParaC-5
-Cl (C-1)DeactivatingOrtho, ParaC-5, C-6
-Cl (C-2)DeactivatingOrtho, ParaC-6
-NO2 (C-3)Strongly DeactivatingMetaC-5

Competitive Reaction Pathways and Product Distribution Analysis

The analysis of directing effects shows a strong consensus for substitution at the C-5 and C-6 positions.

Substitution at C-5: This position is favored by the directing effects of the activating methyl group, the C-1 chloro group, and the C-3 nitro group.

Substitution at C-6: This position is favored by the directing effects of both chloro groups.

When directing effects oppose each other, the more powerful activating group generally has the dominant influence. stackexchange.com In this case, the activating methyl group strongly favors the C-5 position. The powerful deactivating nitro group also directs meta to itself, reinforcing substitution at C-5. However, steric hindrance is a critical factor. The C-5 position is flanked by the methyl group at C-4 and is subject to steric crowding. The C-6 position is adjacent to the C-1 chloro group but is sterically less hindered than C-5.

Systematic Study of Nitro Group Reduction Chemistry

The reduction of the nitro group in this compound to an amino group is a pivotal transformation, yielding 3,4-dichloro-2-methylaniline (B105502), a valuable intermediate in the synthesis of more complex molecules. This conversion can be achieved through various methods, including catalytic hydrogenation and chemical reduction, with the choice of method often depending on the desired selectivity and the presence of other functional groups.

Catalytic Hydrogenation and Chemical Reduction to Amino Derivatives

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. For substrates containing halogen substituents, careful selection of the catalyst and reaction conditions is crucial to minimize hydrodehalogenation, an undesired side reaction where a halogen atom is replaced by a hydrogen atom. Noble metal catalysts, particularly platinum (Pt) and palladium (Pd) supported on carbon, are frequently used for the hydrogenation of chloronitrobenzenes. The efficiency and selectivity of these catalysts can be influenced by the support material, the size of the metal particles, and the reaction medium. For instance, studies on the selective hydrogenation of 3,4-dichloronitrobenzene (B32671), a structurally similar compound, have shown that electron-deficient platinum particles of small size are favorable for achieving high conversion and selectivity to the corresponding dichloroaniline.

Chemical reduction offers an alternative to catalytic hydrogenation and is often preferred in laboratory settings due to its operational simplicity. A common method involves the use of metals in acidic media, such as iron (Fe) in the presence of acetic acid or hydrochloric acid (HCl), or tin(II) chloride (SnCl₂) in hydrochloric acid. The Béchamp reduction, which utilizes iron and a small amount of acid, is a classic and effective method for the reduction of aromatic nitro compounds. The reaction proceeds through the transfer of electrons from the metal to the nitro group, with the acid facilitating the protonation of intermediates. Reduction with iron scrap and hydrochloric acid is often favored in industrial processes because the initially formed FeCl₂ can be hydrolyzed to regenerate hydrochloric acid, making only a small initial amount of acid necessary to initiate the reaction. organic-chemistry.orgorganic-chemistry.org

Reduction MethodReagent/CatalystTypical ConditionsKey Features
Catalytic Hydrogenation H₂, Pt/C or Pd/CPressurized H₂ gas, various solvents (e.g., ethanol, methanol)High efficiency, but risk of hydrodehalogenation. Catalyst and support selection are critical for selectivity.
Chemical Reduction (Béchamp) Fe, HCl (catalytic)Reflux in a suitable solvent (e.g., water, ethanol)Cost-effective, often used industrially. The reaction can be self-sustaining. organic-chemistry.org
Chemical Reduction SnCl₂·2H₂O, HClConcentrated HCl, often with heatingA common laboratory method, generally provides good yields.

Selective Reduction Methods for Multifunctional Dichloronitromethylbenzenes

The primary challenge in the reduction of this compound is to selectively reduce the nitro group without affecting the two chlorine atoms or the methyl group. As mentioned, hydrodehalogenation can be a significant side reaction during catalytic hydrogenation, particularly with palladium catalysts. The choice of catalyst support and the addition of inhibitors can help to suppress this undesired reaction. For example, in the hydrogenation of dichloronitrobenzenes, catalysts with specific electronic properties and particle sizes have been developed to enhance selectivity.

Chemical reduction methods often offer better chemoselectivity in this regard. The use of iron in neutral or slightly acidic conditions, such as with ammonium (B1175870) chloride, is known to be a mild and selective method for nitro group reduction in the presence of sensitive functional groups. Similarly, reduction with stannous chloride is generally chemoselective for the nitro group and is less likely to cause dehalogenation compared to some catalytic hydrogenation methods. These methods are particularly valuable when the preservation of the chlorine substituents is essential for subsequent synthetic steps.

Functional Group Interconversions and Derivatization Strategies

The presence of the methyl group and the aromatic chlorine atoms in this compound, and its amino derivative, provides opportunities for a wide range of functional group interconversions, leading to the synthesis of complex polyfunctionalized aromatic compounds.

Reactions Involving the Methyl Group (e.g., Free Radical Halogenation, Oxidation)

The methyl group on the aromatic ring is susceptible to free-radical halogenation and oxidation, providing a handle for further functionalization.

Free Radical Halogenation: Benzylic bromination, which involves the substitution of a hydrogen atom on the methyl group with a bromine atom, can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), or under photochemical conditions. nih.govchadsprep.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. chadsprep.comyoutube.com The resulting benzylic bromide is a versatile intermediate that can be converted into a variety of other functional groups, such as alcohols, ethers, and nitriles, through nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This transformation converts this compound into 2,3-dichloro-6-nitrobenzoic acid. The resulting carboxylic acid is a valuable synthetic intermediate, and its presence introduces another site for chemical modification, for example, through esterification or conversion to an acid chloride. For some substrates, it is possible to achieve partial oxidation to the aldehyde stage, although this often requires milder and more selective oxidizing agents.

Reaction TypeReagentProduct Functional Group
Free Radical Halogenation N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)Benzylic Bromide (-CH₂Br)
Oxidation Potassium Permanganate (KMnO₄) or Chromic AcidCarboxylic Acid (-COOH)

Transformations Leading to Complex Polyfunctionalized Aromatics

The amino group of 3,4-dichloro-2-methylaniline serves as a versatile functional group for the synthesis of a wide array of complex aromatic compounds, including heterocyclic systems.

Diazotization and Sandmeyer Reactions: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures. byjus.com The resulting diazonium group is an excellent leaving group (N₂) and can be replaced by a variety of nucleophiles in what is known as the Sandmeyer reaction. wikipedia.orglscollege.ac.in This reaction, which often uses copper(I) salts as catalysts, allows for the introduction of a wide range of substituents onto the aromatic ring, including halogens (Cl, Br), cyano (-CN), and hydroxyl (-OH) groups. byjus.comwikipedia.orglscollege.ac.in This provides a powerful tool for the synthesis of highly substituted benzene derivatives that may be difficult to prepare by other means.

Synthesis of Heterocyclic Compounds: Anilines are common starting materials for the synthesis of nitrogen-containing heterocyclic compounds. For example, 3,4-dichloro-2-methylaniline can be used in reactions to form carbazoles, which are tricyclic aromatic compounds with important applications in materials science and medicinal chemistry. beilstein-journals.orgchim.it The synthesis of carbazoles can be achieved through various methods, including palladium-catalyzed C-H activation/amination reactions or condensation reactions with suitable precursors. organic-chemistry.orgrsc.org The specific substitution pattern of the starting aniline will dictate the structure of the resulting carbazole, allowing for the synthesis of a library of diversely functionalized heterocyclic systems.

Role of 1,2 Dichloro 4 Methyl 3 Nitrobenzene As a Key Synthetic Intermediate in Specialized Organic Syntheses

Precursor in the Synthesis of Advanced Agrochemicals

The global demand for effective and selective crop protection agents has positioned chlorinated nitroaromatic compounds as crucial starting materials in the agrochemical industry. mdpi.com The reactivity of the chloro and nitro substituents on the aromatic ring of compounds like 1,2-dichloro-4-methyl-3-nitrobenzene allows for their conversion into a variety of active ingredients.

While direct synthetic routes from this compound to commercial pesticides are not extensively documented in public literature, the transformation of related chlorinated nitroaromatics provides a clear indication of its potential pathways. A common strategy involves the nucleophilic substitution of one of the chlorine atoms, often activated by the electron-withdrawing nitro group, or the chemical reduction of the nitro group to an amine, which can then be further functionalized.

For instance, the ammonolysis of related trichloronitrobenzene derivatives to form dichloro-nitroanilines is a known pathway for creating pesticide intermediates. google.com Applying this logic, this compound could be converted to a chloro-methyl-nitroaniline. This resulting aniline (B41778) is a versatile building block for various classes of herbicides. Similarly, related dichloronitrobenzene isomers are known precursors to herbicides and bactericides. nih.gov

Another key reaction is the reduction of the nitro group to form a substituted o-phenylenediamine (B120857) derivative. This diamine can then be cyclized to form benzimidazoles, a core structure in many modern fungicides. The benzimidazole (B57391) scaffold is known to interfere with fungal cellular processes. nih.govnih.gov

Illustrative Synthetic Transformations:

Nucleophilic Aromatic Substitution: Reaction with alkoxides or amines to replace an activated chlorine atom.

Nitro Group Reduction: Conversion of the -NO₂ group to an -NH₂ group using reagents like iron powder in acidic medium, opening pathways to anilines and subsequent amide or urea-based pesticides.

Cyclization Reactions: Formation of heterocyclic systems, such as benzimidazoles, which are pivotal in many fungicides. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to modern pesticide design, aiming to optimize the efficacy, selectivity, and environmental profile of a lead compound by modifying its chemical structure. mst.dk For agrochemicals derived from this compound, the specific arrangement of its substituents would critically influence the biological activity of the final product.

The core principle of SAR is that the biological activity of a compound is directly related to its molecular structure. mst.dk Key molecular descriptors in QSAR (Quantitative Structure-Activity Relationship) models for pesticides often include:

Lipophilicity (LogP): The partition coefficient between octanol (B41247) and water, which influences the compound's ability to penetrate biological membranes.

Electronic Effects: The electron-donating or withdrawing nature of substituents (like -Cl and -NO₂) affects how the molecule interacts with its biological target.

Steric Factors: The size and shape of the molecule, which determine its fit into the active site of a target enzyme or receptor.

In derivatives of this compound, the dichloro substitution pattern contributes significantly to the molecule's lipophilicity and can influence its metabolic stability. The position of the methyl and nitro groups affects the electronic distribution of the ring and provides steric hindrance, which can be fine-tuned to enhance selectivity and potency against target pests while minimizing effects on non-target organisms. For example, in studies of other pesticide classes like diamide (B1670390) insecticides, the presence of electron-withdrawing groups on the benzene (B151609) ring was found to enhance insecticidal activity. rsc.orgrsc.org

Table 1: Influence of Substituents on Agrochemical Activity

Substituent GroupGeneral Influence on BioactivityPotential Role in Derivatives of this compound
Dichloro (-Cl, -Cl) Increases lipophilicity, enhances metabolic stability, can be crucial for binding to target sites.Improves membrane transport and binding affinity in the target pest.
Methyl (-CH₃) Acts as a steric blocker, can influence binding selectivity and metabolic pathways.Provides steric bulk that can be optimized for selective fitting into the active site of a pest-specific enzyme.
Nitro (-NO₂) Strong electron-withdrawing group, activates the ring for nucleophilic substitution, can be a key part of the toxiphore, or is reduced to an amine for further synthesis.Facilitates the introduction of other functional groups or is a precursor to the critical amine functionality in many pesticides.

Building Block for Pharmaceutical and Bioactive Compounds

The structural framework of this compound is also a valuable starting point for the synthesis of pharmaceutical ingredients. The same reactive handles that make it useful for agrochemicals—the nitro group and chlorine atoms—allow for its elaboration into complex, biologically active molecules. fishersci.ca

A primary pathway in pharmaceutical synthesis involves the reduction of the nitro group to an amine. The resulting 2,3-dichloro-6-methylaniline (B1602195) is a precursor to a wide array of heterocyclic structures that form the core of many drugs.

For example, the related isomer 2-chloro-6-nitrotoluene (B1664060) is a documented intermediate in the synthesis of the bronchodilatory compound vasicine. nih.gov This highlights a common synthetic strategy where the nitroaromatic compound is transformed into an amino-derivative, which then participates in cyclization reactions to build the final heterocyclic drug scaffold.

Furthermore, the synthesis of various bioactive benzamide (B126) derivatives often starts from nitro-containing aromatics. nih.gov Following the reduction of the nitro group, the resulting aniline can be acylated to form amides, a functional group prevalent in many pharmaceuticals.

In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear in a multitude of drugs targeting different receptors. The benzimidazole ring system is one such scaffold, known for its wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.govencyclopedia.pub

This compound is an ideal precursor for substituted benzimidazoles. The key synthetic step is the reduction of the nitro group to an amine, creating an ortho-diamino benzene structure (after displacement of one of the chlorines or through other multi-step pathways). This diamine can then undergo condensation with aldehydes or carboxylic acids to form the benzimidazole ring. nih.govorganic-chemistry.org The remaining chloro and methyl substituents on the benzene ring provide points for further chemical modification to optimize the drug's efficacy and pharmacokinetic properties.

Table 2: Benzimidazole Synthesis from a Nitroaromatic Precursor

StepReactionDescription
1 Nitro Group ReductionThe nitro group of the precursor is reduced to an amine (-NH₂) using a reducing agent like Fe/HCl or catalytic hydrogenation. This creates a substituted o-chloroaniline.
2 Formation of DiamineA second amino group is introduced, often through nucleophilic substitution of an adjacent chlorine atom, to form the required o-phenylenediamine derivative.
3 Condensation & CyclizationThe resulting diamine is reacted with an aldehyde or carboxylic acid. This reaction forms an intermediate that cyclizes and dehydrates to yield the stable aromatic benzimidazole ring system.

Applications in the Production of Specialty Chemicals and Functional Materials

Beyond life sciences, this compound and its isomers serve as intermediates in the synthesis of specialty chemicals, including dyes and functional materials. mdpi.comfishersci.ca The chromophoric properties of the nitroaromatic system and the reactivity of the chlorine atoms make these compounds useful in creating complex organic molecules with specific properties.

For example, related dichloronitrobenzene compounds are used in the production of azo and sulfur dyes. mdpi.com The synthesis typically involves reducing the nitro group to an amine, which is then diazotized and coupled with another aromatic compound to generate the extended conjugated system responsible for color.

In the realm of materials science, related nitroaromatic intermediates are used to synthesize larger, complex structures like phenanthrenes. These polycyclic aromatic hydrocarbons are building blocks for organic semiconductors and conjugated polymers used in electronic devices such as light-emitting diodes (LEDs). nih.gov The synthetic routes often rely on the strategic placement of functional groups on the initial benzene ring to control the final structure and electronic properties of the material.

Lack of Sufficient Data for Article Generation on "this compound"

Despite extensive and targeted searches for information regarding the chemical compound "this compound," there is a notable absence of scientifically verifiable data pertaining to its specific role as a key synthetic intermediate in the production of dyes, pigments, optical materials, and advanced polymer materials.

Initial and subsequent in-depth searches across a wide array of scientific databases, chemical supplier information, and patent repositories have failed to yield substantive, specific applications for "this compound" in the requested fields. The search results frequently conflate the target compound with its isomers, such as 1,2-dichloro-4-nitrobenzene and 1-chloro-2-methyl-4-nitrobenzene, or provide information on related precursor molecules like 2,3-dichloro-4-methylaniline.

This scarcity of information suggests that "this compound" is not a commonly utilized or well-documented intermediate for these specific industrial applications. While it is theoretically plausible that this compound could be synthesized and used in certain niche applications, there is no readily available evidence in the public domain to support the creation of a thorough, informative, and scientifically accurate article as per the user's detailed outline.

To adhere to the strict requirements of providing fact-based and non-speculative content, it is not feasible to generate the requested article. Any attempt to do so would necessitate making unsubstantiated inferences based on the reactivity of similar compounds, which would not meet the required standards of scientific accuracy and would violate the explicit instructions to focus solely on the specified compound and its documented applications.

Therefore, we must conclude that there is insufficient information available to fulfill the request as outlined.

Environmental Transformation and Degradation Pathways of Dichloronitrobenzene Analogs

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are particularly effective for the degradation of recalcitrant compounds like dichloronitrobenzenes.

Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO2) is a prominent AOP for the breakdown of halogenated nitroaromatic compounds. When TiO2 is irradiated with UV light, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals, which then attack the pollutant molecules.

The degradation of dichloronitrobenzene analogs, such as 3,4-dichloronitrobenzene (B32671) (3,4-DCNB), has been studied using TiO2 suspensions. tsijournals.com The process is initiated by the adsorption of the dichloronitrobenzene molecule onto the surface of the TiO2 catalyst. Upon UV irradiation, the generated hydroxyl radicals attack the aromatic ring, leading to its cleavage and subsequent mineralization into simpler, less harmful substances like carbon dioxide, water, and inorganic ions. tsijournals.com The efficiency of this process can be influenced by factors such as pH, catalyst concentration, and the presence of oxidizing agents. For instance, the addition of ammonium (B1175870) persulfate has been shown to enhance the degradation rate of 3,4-DCNB by promoting the formation of oxidative radical species. tsijournals.com

The general mechanism for the TiO2-mediated photocatalytic degradation of a dichloronitrobenzene analog can be summarized in the following steps:

Activation of TiO2: TiO2 + hν → e- + h+

Generation of Hydroxyl Radicals: h+ + H2O → •OH + H+ and h+ + OH- → •OH

Generation of Superoxide Radicals: e- + O2 → •O2-

Degradation of Pollutant: Dichloronitrobenzene analog + •OH / •O2- → Degradation Products → CO2 + H2O + Cl- + NO3-

Studies on p-chloronitrobenzene have also demonstrated the effectiveness of TiO2 photocatalysis, where the reduction of the nitro group to an amino group can be a key step in the transformation process. researchgate.net

Table 1: Factors Influencing TiO2 Photocatalytic Degradation of Dichloronitrobenzene Analogs
FactorEffect on Degradation RateOptimal Conditions (from studies on analogs)Reference
pHHighly pH-dependent. The surface charge of TiO2 and the speciation of the pollutant are affected.Optimal degradation of 3,4-DCNB is observed in acidic conditions. The rate is very slow in the pH range of 6-9. tsijournals.com
Catalyst ConcentrationIncreases up to an optimal loading, after which it may decrease due to light scattering and particle agglomeration.For a 10 ppm solution of 3,4-DCNB, 300 mg of TiO2 in 400 mL was used. tsijournals.com
Oxidizing AgentsCan enhance the degradation rate by generating additional radical species.Ammonium persulfate increased the rate of 3,4-DCNB degradation. tsijournals.com
Initial Pollutant ConcentrationDegradation rate generally decreases with increasing initial concentration due to competition for active sites.Studies on 3,4-DCNB were conducted at a concentration of 10 mg/L. tsijournals.com

The identification of intermediate products during photocatalytic degradation is crucial for understanding the reaction pathway and ensuring the complete mineralization of the parent compound. For dichloronitrobenzene analogs, the degradation pathway is expected to involve a series of hydroxylated and dehalogenated intermediates.

While specific phototransformation products for 1,2-Dichloro-4-methyl-3-nitrobenzene are not documented, studies on related compounds provide insights. For instance, the photocatalytic reduction of p-chloronitrobenzene on TiO2 particles primarily yields p-chloroaniline. researchgate.net This suggests that the reduction of the nitro group is a significant transformation pathway.

For dichlorinated compounds, the pathway is likely more complex, involving sequential or simultaneous removal of chlorine atoms and the nitro group, alongside hydroxylation of the aromatic ring. The ultimate products of complete mineralization are expected to be CO2, H2O, chloride ions (Cl-), and nitrate (B79036) ions (NO3-).

Table 2: Potential Phototransformation Products of Dichloronitrobenzene Analogs
Parent Compound AnalogIdentified/Potential IntermediatesFinal Mineralization ProductsReference
p-Chloronitrobenzenep-ChloroanilineCO2, H2O, Cl-, NH4+ researchgate.net
3,4-DichloronitrobenzeneChlorinated phenols, dichlorophenols, nitrophenols (hypothesized)CO2, H2O, Cl-, NO3- tsijournals.com

Biotransformation and Biodegradation Studies

Biotransformation and biodegradation are key natural processes that contribute to the removal of organic pollutants from the environment. These processes are mediated by microorganisms that can utilize these compounds as a source of carbon, nitrogen, and energy.

The microbial degradation of dichloronitrobenzene analogs can proceed through either oxidative or reductive pathways, depending on the specific compound, the microbial species involved, and the environmental conditions (aerobic or anaerobic).

Aerobic Degradation: Under aerobic conditions, the initial attack on the aromatic ring is often catalyzed by dioxygenase enzymes. For instance, Diaphorobacter sp. strain JS3051 has been shown to degrade 2,3-dichloronitrobenzene (B165493) (2,3-DCNB) by converting it to 3,4-dichlorocatechol (B1202523) (3,4-DCC) through the action of a dioxygenase. nih.gov This is followed by ring cleavage and further degradation. Similarly, Pseudomonas stutzeri ZWLR2-1 degrades 2-chloronitrobenzene via an oxidative pathway, forming 3-chlorocatechol. nih.gov

Reductive Pathways: In some cases, the degradation is initiated by the reduction of the nitro group. For example, Comamonas sp. strain CNB-1 can degrade 4-chloronitrobenzene through a partially reductive pathway. nih.gov A coculture of Pseudomonas putida and a Rhodococcus sp. has also been shown to mineralize 3- and 4-chloronitrobenzenes, where the initial step involves the partial reduction of the nitro group. nih.govnih.gov

The degradation pathway for this compound would likely involve one of these initial steps, followed by a cascade of enzymatic reactions leading to the breakdown of the aromatic ring. The presence of a methyl group might influence the initial enzymatic attack and the subsequent intermediates formed.

Table 3: Microbial Species and Pathways for Dichloronitrobenzene Analog Degradation
Dichloronitrobenzene AnalogMicroorganism(s)Degradation PathwayKey IntermediatesReference
2,3-DichloronitrobenzeneDiaphorobacter sp. strain JS3051Oxidative (Dioxygenase)3,4-Dichlorocatechol nih.gov
2-ChloronitrobenzenePseudomonas stutzeri ZWLR2-1Oxidative (Dioxygenase)3-Chlorocatechol nih.gov
4-ChloronitrobenzeneComamonas sp. strain CNB-1Partially ReductiveNot specified nih.gov
3- and 4-ChloronitrobenzeneCoculture of Pseudomonas putida and Rhodococcus sp.Partially Reductive5- and 4-chloro-2-hydroxyacetanilides nih.govnih.gov

Bioremediation, which involves the use of microorganisms to clean up contaminated sites, is a promising and environmentally friendly approach for areas polluted with dichloronitrobenzenes. The success of bioremediation depends on the presence of microorganisms with the appropriate degradative capabilities and environmental conditions that support their growth and activity.

Studies have shown that sites contaminated with dichloronitrobenzenes can harbor microbial communities capable of their degradation. nih.gov The isolation of bacterial strains that can utilize DCNB isomers as their sole source of carbon and nitrogen from contaminated sites is a strong indicator of the potential for natural attenuation and enhanced bioremediation. nih.gov

For effective bioremediation, it may be necessary to stimulate the indigenous microbial population (biostimulation) by adding nutrients or electron acceptors, or to introduce specific microorganisms with known degradative capabilities (bioaugmentation). The choice of strategy depends on the specific contaminants, the hydrogeological conditions of the site, and the existing microbial community. For instance, in some cases, a coculture of different microbial strains may be required to achieve complete mineralization of the pollutants. nih.govnih.gov The potential for bioremediation of sites contaminated with this compound can be inferred from the successful bioremediation of sites contaminated with other dichlorinated and nitrated aromatic compounds.

Enzymatic Interactions and Biotransformation Research Involving Dichloronitrobenzene Derivatives

Mechanisms of Conjugation and Xenobiotic Metabolism

The metabolism of dichloronitrobenzene derivatives is a multi-step process involving an array of enzymatic reactions designed to detoxify and eliminate these compounds. This pathway, known as xenobiotic metabolism, is typically divided into Phase I (functionalization) and Phase II (conjugation) reactions. nih.govwikipedia.org

A primary pathway for the metabolism of many dichloronitrobenzene isomers is the formation of mercapturic acids. nih.gov This process begins with the Phase II conjugation of the dichloronitrobenzene molecule with glutathione (B108866), a reaction catalyzed by GSTs. wikipedia.orgwikipedia.org The resulting glutathione conjugate is then sequentially metabolized by other enzymes. The γ-glutamyl and glycine (B1666218) residues are removed by γ-glutamyltranspeptidase and dipeptidases, respectively, to form a cysteine conjugate. nih.govwikipedia.org Finally, this cysteine conjugate is N-acetylated by an N-acetyltransferase to form the mercapturic acid derivative, which is then excreted in the urine. nih.govwikipedia.orgwikipedia.org

Studies in rabbits have extensively documented this pathway for various isomers. For instance, the metabolism of 2:4-, 2:5-, and 3:4-dichloronitrobenzene all lead to the excretion of corresponding mercapturic acids. nih.gov Specifically, 1,2-dichloro-4-nitrobenzene is known to be excreted mainly via the urine as the mercapturic acid derivative N-acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine. oecd.org While this is a major detoxification route, other metabolites are also formed, indicating that multiple metabolic pathways are active simultaneously. nih.govscispace.com

Alongside conjugation, Phase I reactions involving oxidative and reductive enzymes are crucial for the biotransformation of dichloronitrobenzenes. These enzymes introduce or expose functional groups (like hydroxyl, amino, or carboxyl groups) on the xenobiotic, which can then serve as a site for Phase II conjugation. nih.govyoutube.com

Reduction of the nitro group is a significant metabolic step for many nitroaromatic compounds. nih.gov In the case of 1-chloro-4-nitrobenzene (B41953), a major metabolic pathway involves the reduction of the nitro group to form 4-chloroaniline (B138754). ca.gov This reduction can be carried out by enzymes in the liver and by intestinal microflora. nih.gov Further metabolism of the resulting chloroaniline can then occur. Similarly, bacterial systems have been shown to degrade 1-chloro-4-nitrobenzene via a reductive pathway that initially forms 2-amino-5-chlorophenol (B1209517) under anaerobic conditions. nih.gov

Oxidative enzymes, particularly the Cytochrome P450 (CYP) superfamily, also play a role. nih.govnih.gov These enzymes can hydroxylate the aromatic ring, leading to the formation of various phenolic derivatives. For example, the metabolism of dichloronitrobenzenes in rabbits has been shown to produce nitro- and amino-dichlorophenols. scispace.com These oxidative and reductive transformations are critical steps that precede or occur in parallel with conjugation reactions, creating a complex network of metabolic pathways. nih.govresearchgate.net

Comparative Enzymatic Metabolism Across Biological Systems

The metabolism of dichloronitrobenzene derivatives can vary significantly across different species, a factor that has important implications for toxicology and environmental science. These interspecies differences often arise from variations in the expression and activity of metabolic enzymes. nih.gov

In rabbits, the metabolism of compounds like 2:4-, 2:5-, and 3:4-dichloronitrobenzene has been well-characterized, showing the formation of mercapturic acids, various phenols, and catechols as urinary metabolites. nih.govnih.gov In pigeons, 3,4-dichloronitrobenzene (B32671) is primarily metabolized through the reduction of the nitro group, with mercapturic acid formation being a minor pathway. documentsdelivered.com

Studies comparing drug-metabolizing enzymes in the intestines of mice, rats, and humans have revealed substantial interspecies differences in the gene expression patterns for both Phase I (Cytochrome P450s) and Phase II enzymes (such as UGTs and GSTs). nih.gov For example, while GSTP1 and GSTA2 are highly expressed in the intestines of all three species, other isoforms show significant variation. nih.gov Such differences in the enzymatic machinery can lead to distinct metabolite profiles and varying susceptibilities to the toxic effects of xenobiotics. The metabolism of 1-chloro-4-nitrobenzene is known to produce the metabolite 4-chloroaniline in rats, rabbits, and even humans, indicating some conserved pathways across mammals. ca.gov

Comparative Metabolism of Dichloronitrobenzene Derivatives in Different Species
SpeciesCompoundMajor Metabolic Pathways/MetabolitesReference
Rabbit2:4-, 2:5-, and 3:4-DichloronitrobenzeneMercapturic acid formation, production of nitro- and amino-dichlorophenols. nih.govnih.gov nih.govnih.gov
Pigeon3,4-Dichloronitrobenzene (DCNB)Primarily reduction of the nitro group; mercapturic acid is a minor metabolite. documentsdelivered.com documentsdelivered.com
Rat1,2-Dichloro-4-nitrobenzene (DCNB)Excreted mainly as N-acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine. oecd.org oecd.org
Human, Rat, Rabbit1-Chloro-4-nitrobenzeneMetabolized to 4-chloroaniline. ca.gov ca.gov

In Vitro Studies Using Cellular and Subcellular Fractions

In vitro studies employing liver subcellular fractions, such as microsomes and cytosol, have been instrumental in identifying the key enzymatic players and metabolic routes for compounds analogous to 1,2-Dichloro-4-methyl-3-nitrobenzene, like dinitrotoluenes (DNTs). These fractions contain a high concentration of drug-metabolizing enzymes and allow for the investigation of specific metabolic reactions. bioivt.com

Microsomal fractions are particularly rich in Phase I enzymes like the cytochrome P450 (CYP) superfamily, which are crucial for oxidative metabolism. bioivt.com Cytosolic fractions, on the other hand, contain soluble enzymes, including reductases and conjugating enzymes, that are also vital in the biotransformation of nitroaromatic compounds.

Research on 2,4-dinitrotoluene (B133949) (2,4-DNT) using rat liver subcellular fractions has revealed distinct metabolic functions for microsomal and cytosolic enzymes. Microsomal preparations primarily metabolize 2,4-DNT to 2-amino-4-nitrotoluene (2A4NT) and 4-amino-2-nitrotoluene (4A2NT). nih.gov This reductive activity is likely mediated by cytochrome P-450, as it is inhibited by carbon monoxide and various amines. nih.gov In contrast, cytosolic fractions can further reduce these initial metabolites to 2,4-diaminotoluene (B122806) (2,4-DAT), with xanthine (B1682287) oxidase being a key enzyme in this process. nih.gov

Similarly, studies with liver and lung microsomes from A/J mice have shown that the metabolism of 2,4-DNT yields 2,4-dinitrobenzyl alcohol through oxidative pathways, alongside the reductive formation of 4A2NT and 2A4NT. nih.gov The formation of these metabolites was dependent on the presence of oxygen and NADPH, further implicating CYP enzymes. nih.gov

The following table summarizes the key findings from in vitro metabolism studies of dinitrotoluene compounds using liver subcellular fractions.

CompoundSubcellular FractionSpeciesMajor Metabolites IdentifiedEnzymes Implicated
2,4-DinitrotolueneMicrosomesRat2-Amino-4-nitrotoluene, 4-Amino-2-nitrotolueneCytochrome P-450
2,4-DinitrotolueneCytosolRat2,4-Diaminotoluene (from 2A4NT and 4A2NT)Xanthine Oxidase
2,4-DinitrotolueneMicrosomesMouse (A/J)2,4-Dinitrobenzyl alcohol, 4-Amino-2-nitrotoluene, 2-Amino-4-nitrotolueneCytochrome P-450
2,6-Dinitrotoluene (B127279)Liver SlicesRat, Human2,6-Dinitrobenzylalcohol, 2,6-Dinitrobenzylalcohol glucuronide, 2-Amino-6-nitrotolueneNot specified

Analysis of Inter-Individual and Species-Specific Metabolic Variations

Significant variations in the metabolism of xenobiotics, including nitroaromatic compounds, can be observed between different species and among individuals within the same species. These differences are critical for extrapolating toxicological data from animal models to humans and for understanding individual susceptibility.

Species-Specific Variations

Comparative in vitro studies have highlighted quantitative and qualitative differences in the metabolism of dinitrotoluene across various species. Postmitochondrial supernatants from the livers of mice, rats, rabbits, dogs, and monkeys have all been shown to metabolize 2,4-dinitrotoluene, but the pattern of metabolites differs among these species. nih.gov

For instance, a study using liver slices to compare the metabolism of 2,6-dinitrotoluene between rats and humans found that the average rate of oxidative metabolism was higher in rats (2.1 nmol/min/g liver) than in humans (1.0 nmol/min/g liver). nih.gov Furthermore, the kinetic parameters for this metabolism differed significantly, with the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for two human subjects being 0.019 mM and 0.91 nmol/min/g liver, respectively, compared to 0.38 mM and 12 nmol/min/g liver for rats. nih.gov This suggests a higher affinity but lower capacity for 2,6-DNT metabolism in human liver slices compared to rat liver slices under the studied conditions. nih.gov

The reductive metabolism of nitroaromatic compounds by liver microsomes also shows species-dependent reactivity. Liver microsomes from pigs, rats, and sheep exhibit high reactivity towards certain nitroaromatic compounds, while those from cyprinoid fish are less efficient. dlut.edu.cn Such differences are often attributed to variations in the expression levels and catalytic activities of metabolic enzymes like cytochrome P450s across species. madbarn.comnih.gov

The following table provides a comparative overview of kinetic parameters for the oxidative metabolism of 2,6-dinitrotoluene in rat and human liver slices.

SpeciesIn Vitro SystemAverage Rate of Oxidative Metabolism (nmol/min/g liver)Km (mM)Vmax (nmol/min/g liver)
RatLiver Slices2.10.3812
HumanLiver Slices1.00.0190.91

Inter-Individual Variations

Within the human population, there is considerable inter-individual variability in drug and xenobiotic metabolism. routledge.comgoogle.com This variability is influenced by a combination of genetic and environmental factors. routledge.com Genetic polymorphisms in drug-metabolizing enzymes, such as the cytochrome P450 family, can lead to significant differences in the rate at which individuals metabolize certain compounds. nih.gov

For nitroaromatic compounds, the balance between activation (e.g., nitroreduction to reactive intermediates) and detoxification (e.g., conjugation with glutathione) pathways can be a critical determinant of toxicity. Inter-individual differences in the activities of enzymes involved in these pathways, such as Glutathione S-transferases (GSTs) and CYPs, can therefore influence an individual's susceptibility. researchgate.net While specific data on inter-individual variations in the metabolism of this compound are not available, the well-documented polymorphisms in human CYP2A6, which is involved in nicotine (B1678760) metabolism, serve as a clear example of how genetic differences can lead to substantial variations in metabolic capacity. nih.gov

Q & A

Q. How to validate computational models for predicting the compound’s environmental fate?

  • Framework : Use EPI Suite’s BIOWIN and AOPWIN modules to estimate biodegradation and oxidation rates. Validate against experimental half-lives (e.g., soil metabolism studies under OECD 307 guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.